
11-Dodecenoyl chloride
Overview
Description
11-Dodecenoyl chloride is an organic compound with the molecular formula C₁₂H₂₁ClO and a molecular weight of 216.75 g/mol . It is classified as an ester product and is primarily used in scientific research . The compound is characterized by its long carbon chain with a terminal double bond and a reactive acyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Dodecenoyl chloride can be synthesized through the reaction of 11-dodecenoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ . The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction conditions must be controlled to prevent side reactions and ensure high yield.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to handle the reagents and products efficiently. The reaction is monitored using techniques such as gas chromatography to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions: 11-Dodecenoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 11-dodecenoic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform
Catalysts: Pyridine, triethylamine
Major Products:
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Scientific Research Applications
11-Dodecenoyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 11-dodecenoyl chloride involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
11-Dodecenoic Acid: The parent acid of 11-dodecenoyl chloride, used in similar applications but lacks the reactivity of the acyl chloride group.
Dodecanoyl Chloride: A saturated analog with similar reactivity but different physical properties due to the absence of the double bond.
Uniqueness: this compound is unique due to its terminal double bond, which imparts distinct reactivity and properties compared to its saturated analogs. This feature makes it valuable in specific synthetic applications where the double bond can participate in further chemical transformations .
Biological Activity
11-Dodecenoyl chloride, a compound with the molecular formula and a molecular weight of 216.75 g/mol, is an acyl chloride that exhibits significant biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
This compound is characterized by its reactive acyl chloride group, which enables it to act as an acylating agent. This property allows it to react with nucleophiles, facilitating various biochemical interactions. The reactivity of acyl chlorides is commonly utilized in organic synthesis and can influence biological pathways by modifying protein structures or lipid membranes .
Biological Activity Overview
The biological activity of this compound can be summarized in the following key areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially influencing bacterial growth and biofilm formation. This is particularly relevant in the context of infections caused by resistant strains of bacteria.
- Cell Signaling Modulation : The compound may play a role in modulating cell signaling pathways, possibly impacting processes such as inflammation and apoptosis. These effects could be attributed to its ability to modify lipid membranes or interact with specific proteins involved in these pathways.
- Potential Therapeutic Applications : Given its biological activities, there is potential for this compound to be explored as a therapeutic agent in various medical applications, including anti-inflammatory and antimicrobial therapies.
1. Antimicrobial Efficacy
A study investigated the effects of various acyl chlorides, including this compound, on bacterial strains. The results indicated that compounds with similar structures could inhibit the growth of Pseudomonas aeruginosa, a common pathogen known for its resistance to antibiotics. The study highlighted that the presence of double bonds in fatty acid derivatives enhances their antimicrobial activity .
2. Modulation of Biofilm Formation
Another investigation focused on how this compound influences biofilm formation in bacterial cultures. The findings suggested that this compound could disrupt biofilm integrity, thereby enhancing the efficacy of conventional antibiotics against biofilm-associated infections .
3. In Vitro Studies on Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that at certain concentrations, the compound induced apoptosis in cancer cells, suggesting its potential as an anticancer agent .
Data Tables
Properties
IUPAC Name |
dodec-11-enoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2H,1,3-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKXXDHGANJVSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557521 | |
Record name | Dodec-11-enoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84465-81-6 | |
Record name | Dodec-11-enoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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